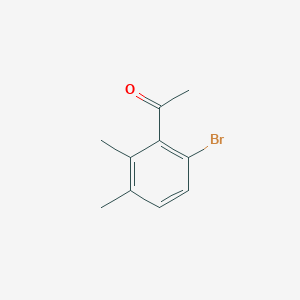

1-(6-Bromo-2,3-dimethylphenyl)ethanone

Description

1-(6-Bromo-2,3-dimethylphenyl)ethanone is an aromatic ketone featuring a bromine atom at the 6-position and methyl groups at the 2- and 3-positions of the phenyl ring. The bromine substituent introduces steric bulk and electronic effects, while the methyl groups enhance hydrophobicity and influence regioselectivity in reactions.

Propriétés

Formule moléculaire |

C10H11BrO |

|---|---|

Poids moléculaire |

227.10 g/mol |

Nom IUPAC |

1-(6-bromo-2,3-dimethylphenyl)ethanone |

InChI |

InChI=1S/C10H11BrO/c1-6-4-5-9(11)10(7(6)2)8(3)12/h4-5H,1-3H3 |

Clé InChI |

BOCCUILOFPZDGV-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=C(C=C1)Br)C(=O)C)C |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 1-(6-Bromo-2,3-dimethylphenyl)ethanone can be achieved through several methods. One common approach involves the bromination of 2,3-dimethylacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. Microwave-assisted synthesis has also been explored as a method to enhance reaction rates and yields .

Analyse Des Réactions Chimiques

1-(6-Bromo-2,3-dimethylphenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reductions, and oxidizing agents such as potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

1-(6-Bromo-2,3-dimethylphenyl)ethanone has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: It can be used in the synthesis of polymers and other materials with unique properties.

Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties

Mécanisme D'action

The mechanism of action of 1-(6-Bromo-2,3-dimethylphenyl)ethanone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity and interaction with biological targets. The exact molecular targets and pathways involved can vary based on the compound’s derivatives and the context of its use .

Comparaison Avec Des Composés Similaires

Structural Modifications and Substituent Effects

The biological and chemical behavior of aryl ethanones is heavily influenced by substituent type, position, and number. Key analogs include:

Halogenated Derivatives

- 1-(2-Chlorophenyl)ethanone (): Substitution with chlorine at the 2-position reduces steric hindrance compared to bromine but maintains electrophilicity. Chlorine’s smaller atomic radius may enhance solubility in polar solvents compared to brominated analogs .

- 1-(2-Bromo-6-fluorophenyl)ethanone (): The combination of bromine and fluorine introduces mixed electronic effects (fluorine’s electronegativity vs.

Hydroxy- and Methoxy-Substituted Derivatives

- 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone (): The presence of hydroxyl groups significantly enhances α-glucosidase inhibitory activity (IC50 = 0.28 μM), whereas methoxy groups reduce potency. Hydroxylation increases hydrogen-bonding capacity, improving enzyme affinity .

- 1-(3-Bromo-2,6-dihydroxyphenyl)ethanone (): Bromine at the 3-position and hydroxyl groups at 2,6-positions enable diverse reactivity, such as participation in saponification and decarboxylation reactions .

Methyl-Substituted Derivatives

- 1-(4-Methoxy-2,3-dimethylphenyl)ethanone (): Methyl groups at 2,3-positions increase steric hindrance, as evidenced by a melting point of 33°C and boiling point of 109–110°C (2 Torr). Methoxy substitution at the 4-position may stabilize the aromatic ring through resonance effects .

Physicochemical Properties

The bromine atom and methyl groups in 1-(6-Bromo-2,3-dimethylphenyl)ethanone likely confer distinct properties compared to analogs:

Key Trends :

- Bromine increases molecular weight and polarizability compared to chlorine or methoxy groups.

- Methyl groups elevate hydrophobicity, reducing aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.